REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:17]([CH:19]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:20]I)[CH3:18]>CN1CCCC1=O>[CH2:17]([CH:19]([CH2:22][CH2:23][CH2:24][CH3:25])[CH2:20][O:10][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1)[CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
|
27.14 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
51.13 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.185 mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CI)CCCC
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, and a nitrogen inlet
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (3×100 ml)
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate extract
|
Type
|
WASH
|
Details
|
was washed with a 1 N sodium hydroxide solution (4×75 ml), brine (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield 29.9 grams of crude product as a yellow oil
|
Type
|
CUSTOM
|
Details
|
Excess 2-ethylhexyl iodide was removed from the product
|
Type
|
DISTILLATION
|
Details
|
Kugelrohr distillation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(COC1=CC=C(C=C1)[N+](=O)[O-])CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |